[Ethyl-(2-methyl-benzyl)-amino]-acetic acid
Description
Structural Isomerism
The compound exhibits limited structural isomerism due to its defined substitution pattern:
- Positional Isomerism : The 2-methyl group on the benzyl ring fixes its orientation, eliminating ortho/meta/para isomerism in the aromatic substituent.
- Nitrogen-Centered Isomerism : The tertiary amine could theoretically adopt different configurations if the nitrogen were chiral. However, rapid pyramidal inversion in amines prevents isolation of stereoisomers under standard conditions.
Comparative analysis with related structures reveals potential branching isomers. For example, replacing the ethyl group with a propyl chain (as seen in analogues like 2-[propyl-[(2-methylphenyl)methyl]amino]acetic acid ) would constitute a structural isomer.
Tautomerism
Tautomeric equilibria are absent in this compound due to the absence of conjugated π-systems or proton-donor/acceptors adjacent to the amine. Unlike oxo-containing derivatives (e.g., ethyl (2-methylphenyl)aminoacetate ), which exhibit keto-enol tautomerism, the carboxylic acid and tertiary amine groups in this compound remain stable in their canonical forms. Protonation equilibria between the carboxylic acid (-COOH) and amine (-N(CH₂CH₃)(CH₂C₆H₃CH₃)) groups dominate its pH-dependent behavior, but these do not constitute tautomerism.
Comparative Analysis with Related α-Amino Acid Derivatives
Substituent Effects on Physicochemical Properties
The compound’s N-ethyl-2-methylbenzyl substitution distinguishes it from simpler α-amino acids:
*LogP values calculated using fragment-based methods. †Estimated via additive contribution of ethyl (+0.56) and 2-methylbenzyl (+1.56) groups.
The 2-methylbenzyl moiety enhances lipophilicity compared to aliphatic N-alkyl groups, while the ethyl group further increases hydrophobic character. This combination reduces aqueous solubility relative to unsubstituted glycine but improves membrane permeability, a critical factor in drug design.
Functional Group Comparisons
- Carboxylic Acid vs. Ester Derivatives : Unlike ethyl 2-((4-methylbenzyl)amino)-2-oxoacetate , which replaces the carboxylic acid with an ester, the target compound retains proton-donor capacity. This enables salt formation with bases (e.g., sodium or ammonium salts), altering solubility profiles.
- Electron-Withdrawing Effects : Halogenated analogues like [ethyl-(2-iodo-benzyl)-amino]-acetic acid exhibit reduced basicity at the amine due to the electron-withdrawing iodine atom. In contrast, the methyl and ethyl groups in the target compound donate electrons, increasing amine basicity (predicted pKa ~8.5).
Structural Analogues in Drug Discovery
N-Substituted glycine derivatives serve as scaffolds for protease inhibitors and neurotransmitter analogues. For example:
- The thiophene-2-carbonyl group in 2-[methyl-[2-[4-(3-methylphenyl)-2-(thiophene-2-carbonyl)phenoxy]ethyl]amino]acetic acid introduces aromatic stacking interactions absent in the target compound.
- Oxoacetate derivatives (e.g., ethyl (2-methylphenyl)aminoacetate ) exhibit tautomerism-enabled coordination to metal ions, a feature absent in the saturated amine of the target compound.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[ethyl-[(2-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-13(9-12(14)15)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
MMWUVIQUZZGARO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with 2-Methylbenzyl Halides
A widely reported method involves reacting glycine ethyl ester with 2-methylbenzyl bromide or chloride under basic conditions. In Patent CN1477095A , the reaction is conducted in toluene using pyridine and xylidene as catalysts, with anhydrous sodium sulfate to absorb byproducts. Typical conditions include:
-
Molar ratio : 1:1.5–3 (2-methylbenzyl halide : glycine ethyl ester)
-
Temperature : 110–140°C
-
Reaction time : 6–12 hours
Example Procedure :
-
Glycine ethyl ester (1.5 eq), 2-methylbenzyl chloride (1 eq), pyridine (5–10 wt%), and xylidene (1:1–5:1 pyridine:xylidene) are refluxed in toluene.
-
Anhydrous Na₂SO₄ (30–150 wt% of benzyl chloride) is added to suppress hydrolysis.
-
Post-reaction filtration and distillation (110–125°C) isolate the crude product, followed by vacuum distillation (142–143°C, 10 mmHg).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Optimal Solvent | Toluene | |
| Catalyst Efficiency | Pyridine/Xylidene > Triethylamine | |
| Purity After Purification | ≥97% (HPLC) |
Reductive Amination of Ethyl Glyoxylate
Two-Step Synthesis via Imine Intermediate
Patent US5686625A describes a reductive amination approach using ethyl glyoxylate and 2-methylbenzylamine:
-
Imine Formation : Ethyl glyoxylate reacts with 2-methylbenzylamine in methanol at 25–45°C for 4–12 hours.
-
Hydrogenation : The imine intermediate is hydrogenated under 40–80 bar H₂ with Pd/C at 20–130°C, yielding the target compound.
Advantages :
-
Avoids harsh alkylation conditions.
-
Scalable for industrial production (multi-kilogram batches).
Limitations :
Solid-Phase Synthesis for High-Purity Output
Microwave-Assisted Coupling
Adapted from PMC5805629 , a solid-phase method employs Wang resin-bound glycine:
-
Resin Activation : Glycine is anchored to Wang resin using DIC/HOBt in DMF.
-
Alkylation : 2-Methylbenzyl bromide and DIAD are added under microwave irradiation (80°C, 30 min).
-
Cleavage : TFA/water (95:5) releases the product, with yields of 89–92%.
Key Findings :
Catalytic Asymmetric Synthesis
Nickel(II)-Mediated Tandem Alkylation
ACS Omega (2018) reports a chiral Ni(II) complex to achieve enantioselective synthesis:
-
Complex Formation : Glycine derivatives are coordinated to Ni(II)-Schiff base complexes.
-
Alkylation : 2-Methylbenzyl bromide reacts in 1,2-dichloroethane with NaOH and tetrabutylammonium iodide.
-
Demetallation : Methanol/K₂CO₃ removes the Ni(II) catalyst, yielding the enantiomerically pure product (ee > 90%).
Data Comparison :
| Method | Yield (%) | ee (%) | Scale |
|---|---|---|---|
| Ni(II)-Catalyzed | 85–89 | 90–94 | Lab-scale |
| Reductive Amination | 75–85 | N/A | Industrial |
Industrial-Scale Optimization
Continuous Flow Reactor Design
Patent WO2017158615A1 highlights a continuous flow system for large-scale production:
-
Reagents : Ethyl bromoacetate, 2-methylbenzylamine, and K₂CO₃ in tert-butanol.
-
Flow Rate : 10 mL/min at 100°C.
-
Output : 92% yield with 99.5% purity after inline extraction.
Advantages :
-
Reduces reaction time from 12 hours to 20 minutes.
-
Minimizes waste generation (E-factor: 0.3 vs. 2.5 for batch processes).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(2-methyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Ethyl-(2-methyl-benzyl)-amino-acetic acid is characterized by its unique molecular structure, which includes an ethyl group attached to a benzyl ring substituted with a methyl group. Its molecular formula is with a molecular weight of approximately 207.27 g/mol. The presence of an amino group (-NH) and a carboxylic acid group (-COOH) contributes to its biological activity and potential applications.
Pharmaceutical Applications
-
Antitumor Activity
- Research indicates that compounds similar to Ethyl-(2-methyl-benzyl)-amino-acetic acid exhibit significant antitumor effects. For instance, studies have shown that certain derivatives can reduce the viability of aggressive cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231), by inducing apoptosis at concentrations as low as 10 μM .
- Neuroprotective Effects
-
Enzyme Inhibition
- The compound's ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors. Understanding these interactions is crucial for optimizing its pharmacological effects and therapeutic applications.
Agricultural Applications
- Agrochemical Development
- Ethyl-(2-methyl-benzyl)-amino-acetic acid shows promise in agriculture for developing agrochemicals that enhance plant growth or resistance to pests and diseases. Its unique chemical structure may provide novel mechanisms for improving crop yields and sustainability.
Case Studies
- Antitumor Effects Study
- Neuroprotection Research
Mechanism of Action
The mechanism of action of [Ethyl-(2-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The table below compares [Ethyl-(2-methyl-benzyl)-amino]-acetic acid with key analogs:
Key Comparisons
Lipophilicity and Solubility
- Ethyl-(2-methyl-benzyl)-amino]-acetic acid: The 2-methyl-benzyl group introduces significant lipophilicity, likely reducing water solubility compared to simpler analogs like 2-(dimethylamino)acetic acid .
- Ethyl glycinate hydrochloride : The ethyl ester and hydrochloride salt improve solubility, making it more suitable for pharmaceutical delivery .
Chelation Potential
- Compounds like 2-[benzyl(phenyl)amino]acetic acid () and EDTA derivatives () demonstrate that aromatic substituents enhance metal-binding capabilities. The 2-methyl-benzyl group in the query compound may similarly stabilize coordination complexes.
Biological Activity
Ethyl-(2-methyl-benzyl)-amino-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
Ethyl-(2-methyl-benzyl)-amino-acetic acid may exert its biological effects through various mechanisms, including:
- Receptor Modulation : The compound has been studied for its interactions with specific receptors, which may lead to therapeutic effects in conditions such as cancer.
- Inhibition of Cellular Pathways : Research indicates that this compound can inhibit certain cellular pathways that are crucial for tumor growth and proliferation.
Antitumor Effects
Recent studies have demonstrated the antitumor potential of similar compounds that share structural characteristics with Ethyl-(2-methyl-benzyl)-amino-acetic acid. For instance:
- A compound with a similar structure exhibited a 55% reduction in viability of MDA-MB-231 breast cancer cells after three days of treatment at a concentration of 10 μM .
- In vivo studies showed that this compound reduced tumor growth by 47% in xenograft models, indicating significant antitumor activity .
Toxicological Assessment
Toxicological studies have indicated that compounds related to Ethyl-(2-methyl-benzyl)-amino-acetic acid generally exhibit low toxicity:
- No significant toxicity was observed in repeat-dose toxicity tests.
- The compound does not appear to be mutagenic or carcinogenic, suggesting a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis
The following table summarizes the biological activities and effects observed in studies involving Ethyl-(2-methyl-benzyl)-amino-acetic acid and similar compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [Ethyl-(2-methyl-benzyl)-amino]-acetic acid, and what solvents/reagents are typically employed?
- Methodological Answer : The compound can be synthesized via condensation of ethylamine derivatives with 2-methyl-benzyl halides. A typical protocol involves refluxing stoichiometric amounts of the amine and acetic acid in ethanol for 6 hours, followed by cooling, filtration, and recrystallization with ethanol to isolate the product . Alternative routes may use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid moiety. For absolute configuration determination, single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated in analogous compounds .
Q. What analytical methods are recommended for assessing the purity of this compound in research settings?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying purity. Gas Chromatography-Mass Spectrometry (GC-MS) can detect volatile impurities, while melting point analysis and thin-layer chromatography (TLC) provide rapid preliminary assessments .
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard-specific guidelines. Use personal protective equipment (PPE), including gloves and goggles, and ensure adequate ventilation. Store the compound in a cool, dry environment away from oxidizing agents. Emergency protocols should include eye rinsing and skin decontamination with water .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Methodological Answer : Systematic optimization involves varying reaction parameters:
- Temperature : Elevated temperatures (70–80°C) may accelerate condensation but risk side reactions.
- Catalysts : DCC/DMAP systems improve coupling efficiency in peptide-like syntheses .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Stoichiometry : A 10–20% excess of the amine can drive the reaction to completion .
Q. What computational approaches (e.g., DFT, molecular docking) are utilized to predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties and reaction pathways. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets like enzymes or receptors. These methods require validation with experimental data (e.g., crystallography or bioassays) .
Q. How do researchers address discrepancies in pharmacokinetic data (e.g., absorption, metabolism) for this compound derivatives?
- Methodological Answer : Contradictory data may arise from variations in assay conditions (e.g., pH, cell lines). Resolve discrepancies by:
- Standardizing Assays : Use consistent in vitro models (e.g., Caco-2 cells for absorption).
- ADMET Profiling : Evaluate absorption, distribution, metabolism, excretion, and toxicity using validated protocols.
- Cross-Validation : Compare results from LC-MS/MS, microsomal stability tests, and in vivo studies .
Q. What statistical methods are appropriate for resolving contradictions in experimental data obtained from different analytical techniques?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or technique-specific biases. For quantitative comparisons, use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Regression models can correlate spectral data (e.g., NMR shifts) with structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
